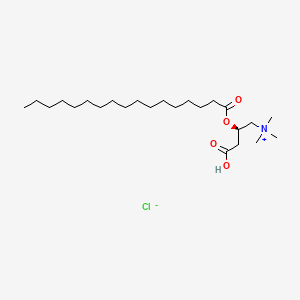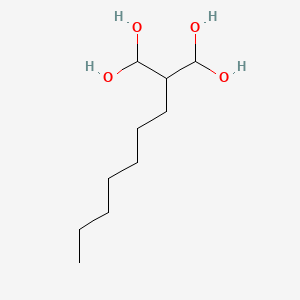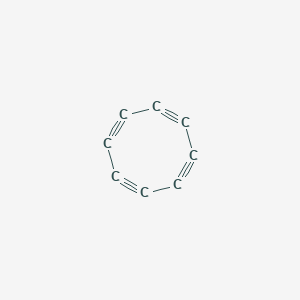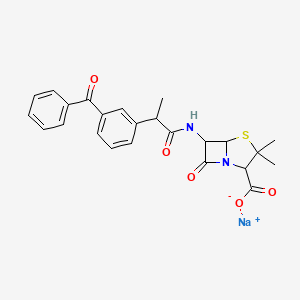![molecular formula C11H30F2Si4 B14079830 {Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane) CAS No. 101017-04-3](/img/structure/B14079830.png)
{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane) is a chemical compound characterized by the presence of fluoro(dimethyl)silyl and trimethylsilane groups
Métodos De Preparación
The synthesis of {Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane) typically involves the reaction of fluoro(dimethyl)silyl chloride with trimethylsilyl methylene. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of catalysts to facilitate the reaction and improve yield.
Análisis De Reacciones Químicas
{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the fluoro or trimethylsilyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. The major products formed depend on the specific reaction and reagents used.
Aplicaciones Científicas De Investigación
{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules to study their structure and function.
Industry: Used in the production of advanced materials, such as silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism by which {Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane) exerts its effects involves the interaction of its fluoro(dimethyl)silyl and trimethylsilane groups with target molecules. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby altering the properties of the target molecules. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane) can be compared with other similar compounds, such as:
Bis(trimethylsilyl)methane: Lacks the fluoro(dimethyl)silyl group, making it less reactive in certain chemical reactions.
Fluoro(trimethylsilyl)methane: Contains only one trimethylsilyl group, resulting in different chemical properties and reactivity.
Trimethylsilyl fluoride: A simpler compound with only one trimethylsilyl group and a fluoride ion, used in different applications.
The uniqueness of {Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane) lies in its combination of fluoro(dimethyl)silyl and trimethylsilane groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
101017-04-3 |
|---|---|
Fórmula molecular |
C11H30F2Si4 |
Peso molecular |
312.69 g/mol |
Nombre IUPAC |
[bis[fluoro(dimethyl)silyl]-trimethylsilylmethyl]-trimethylsilane |
InChI |
InChI=1S/C11H30F2Si4/c1-14(2,3)11(15(4,5)6,16(7,8)12)17(9,10)13/h1-10H3 |
Clave InChI |
CVKJTMPERPTWEG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)F)[Si](C)(C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(4-Methylphenyl)methyl]sulfanyl}phenol](/img/structure/B14079747.png)
![4-(3-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079752.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-ethoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079775.png)





![7-Chloro-1-(3-methoxy-4-propoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079797.png)
![2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid](/img/structure/B14079800.png)
![1-(3-Ethoxy-4-propoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079802.png)
![1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene](/img/structure/B14079805.png)
![Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]-](/img/structure/B14079825.png)
![[Methylenedi(4,1-phenylene)]bis[(4-fluorophenyl)methanone]](/img/structure/B14079826.png)
